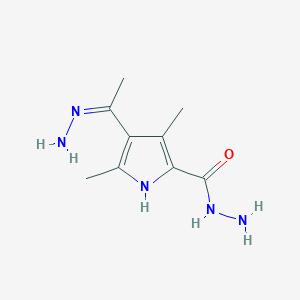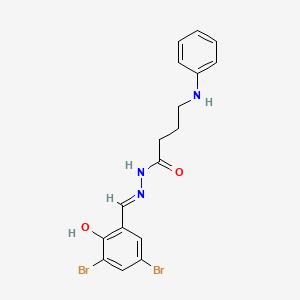
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide, also known as EDP-420, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
作用機序
LSD1 is an enzyme that is involved in the regulation of gene expression. It works by removing methyl groups from histone proteins, which can affect the way that genes are expressed. In cancer cells, LSD1 is often overexpressed, which can lead to the abnormal expression of genes that promote cell growth and survival. 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide works by binding to LSD1 and inhibiting its activity, which can help to slow or stop the growth of cancer cells.
Biochemical and physiological effects:
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a selective effect on cancer cells, with little or no effect on normal cells. This is thought to be due to the overexpression of LSD1 in cancer cells, which makes them more sensitive to inhibition by 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors.
実験室実験の利点と制限
One advantage of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that it has only been studied in preclinical models and early-phase clinical trials, and its safety and efficacy in larger clinical trials is not yet known.
将来の方向性
There are several potential future directions for research on 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. One area of interest is in combination therapy, where 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide could be used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of more potent and selective LSD1 inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to determine the safety and efficacy of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide in larger clinical trials, and to identify the patient populations that are most likely to benefit from this treatment.
合成法
The synthesis of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide involves several steps, starting with the reaction of 3,5-dimethyl-1H-pyrrole-2-carbohydrazide with ethyl chloroformate to form the corresponding ethyl carbamate. This intermediate is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with ethyl chloroformate and ammonia to form the final product.
科学的研究の応用
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of a protein called lysine-specific demethylase 1 (LSD1), which plays a role in the development and progression of certain types of cancer. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of cancer cells, and to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-4-7(6(3)13-10)5(2)12-8(4)9(15)14-11/h12H,10-11H2,1-3H3,(H,14,15)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWPEHYNXXFOJ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=NN)C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=N\N)/C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6002832.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6002847.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6002856.png)

![3-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002885.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)
![N'-(3-methoxypropyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002908.png)
![2-(5-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6002912.png)
![N-(5-hydroxy-1,5-dimethylhexyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002919.png)
![2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6002921.png)